molecular formula C22H22O4 B2495879 Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate CAS No. 832740-52-0

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate

Cat. No.: B2495879
CAS No.: 832740-52-0
M. Wt: 350.414
InChI Key: MJFPWKZIMHXYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate is an organic compound with a complex structure that includes a furan ring, a phenylpropan-2-yl group, and a phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate typically involves multiple steps. One common method includes the reaction of 5-hydroxymethylfurfural with 4-(2-phenylpropan-2-yl)phenol in the presence of a suitable base to form the intermediate compound. This intermediate is then esterified using methyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(methoxymethyl)furan-2-carboxylate
  • 5-((4-Isopropylphenoxy)methyl)furan-2-carboxylic acid
  • 2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane

Uniqueness

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring with a phenylpropan-2-yl group and a phenoxy methyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 5-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-22(2,16-7-5-4-6-8-16)17-9-11-18(12-10-17)25-15-19-13-14-20(26-19)21(23)24-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFPWKZIMHXYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.